molecular formula C10H14BrClFN B13051710 (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hcl

(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hcl

Cat. No.: B13051710
M. Wt: 282.58 g/mol
InChI Key: XJGAQUOVJWJSJD-FVGYRXGTSA-N
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Description

(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine HCl is a chiral amine hydrochloride salt featuring a bromo-fluoro-substituted phenyl group and a four-carbon aliphatic chain. Its molecular formula is C₁₀H₁₄BrClFN, with a molecular weight of 282.58 g/mol .

Properties

Molecular Formula

C10H14BrClFN

Molecular Weight

282.58 g/mol

IUPAC Name

(1S)-1-(2-bromo-6-fluorophenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C10H13BrFN.ClH/c1-2-4-9(13)10-7(11)5-3-6-8(10)12;/h3,5-6,9H,2,4,13H2,1H3;1H/t9-;/m0./s1

InChI Key

XJGAQUOVJWJSJD-FVGYRXGTSA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=CC=C1Br)F)N.Cl

Canonical SMILES

CCCC(C1=C(C=CC=C1Br)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzene and (S)-butan-1-amine.

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated under controlled conditions to introduce the bromine and fluorine substituents.

    Amine Introduction: The (S)-butan-1-amine is then introduced through a nucleophilic substitution reaction.

    Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmacological Studies

(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying neurological disorders.

Case Study : A study explored the compound's ability to modulate sodium channels, particularly Nav1.6, which are crucial in neuronal excitability. The results indicated that analogs of this compound could serve as leads for developing neurotherapeutics targeting specific protein-channel interactions .

Synthesis of Peptidomimetics

This compound has been utilized in the synthesis of peptidomimetics, which are designed to mimic the biological activity of peptides while overcoming their limitations, such as stability and bioavailability.

Data Table: Synthesis Results

CompoundStructureYield (%)Biological Activity
21aStructure19%Modulates Nav1.6 interaction
12Structure22%Enhances cellular NAD+ levels

The synthesis process involved various chemical reactions, including acylation and coupling reactions, demonstrating the compound's versatility in creating biologically active molecules .

Cosmetic Formulations

Recent studies have also explored the use of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride in cosmetic formulations. Its properties may contribute to enhancing skin hydration and stability in topical products.

Case Study : A formulation study utilized response surface methodology to optimize the inclusion of this compound in creams, assessing parameters like rheological properties and sensory effects on skin hydration. The findings suggested that the compound could improve the sensory profile of cosmetic products while maintaining stability .

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine HCl. A comparative analysis is provided based on available evidence:

Stereoisomers: (R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine HCl

  • Structural Similarity : Shares identical molecular formula (C₁₀H₁₄BrClFN) and substituents but differs in stereochemistry (R-configuration) .
  • Key Differences: Enantiomers often exhibit divergent biological activities due to chiral receptor interactions. For example, the (S)-enantiomer may bind preferentially to specific targets, while the (R)-form could show reduced efficacy or off-target effects. No pharmacological data are available in the evidence, but enantiomeric pairs typically require separate characterization in drug development.

Substituent Variants: 1-(2,5-Difluorophenyl)butan-1-amine HCl

  • Structural Differences : Replaces bromine at position 2 with fluorine and adds a second fluorine at position 5 .
  • Physicochemical Implications :
    • Reduced molecular weight (due to bromine → fluorine substitution) and altered lipophilicity.
    • The electron-withdrawing fluorine substituents may decrease aromatic ring reactivity compared to bromine.
  • Safety Profile: Classified as non-hazardous under current guidelines, though handling precautions (e.g., PPE, ventilation) are still advised .

Chain-Length Variants: (S)-1-(2-Bromophenyl)ethanamine HCl

  • Structural Differences : Shorter aliphatic chain (ethane vs. butane) and lacks the 6-fluoro substituent .
  • Functional Impact :
    • Reduced lipophilicity may limit membrane permeability and bioavailability.
    • The absence of the 6-fluoro group could alter steric or electronic interactions with biological targets.

Ring-Structure Variants: 7-Bromo-2,3-dihydro-1H-inden-1-amine

  • Structural Differences: Features a fused bicyclic indene ring instead of a monosubstituted phenyl group .
  • Potential Implications: The rigid indene structure may restrict conformational flexibility, affecting binding to planar receptors. Similarity score of 0.93 suggests partial overlap in pharmacophoric features, but functional data are lacking.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Safety Profile Source
(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine HCl C₁₀H₁₄BrClFN 282.58 2-Br, 6-F, butanamine Not specified
(R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine HCl C₁₀H₁₄BrClFN 282.58 2-Br, 6-F, butanamine (R-form) Not specified
1-(2,5-Difluorophenyl)butan-1-amine HCl C₁₀H₁₄ClF₂N 237.68 2-F, 5-F, butanamine Non-hazardous
(S)-1-(2-Bromophenyl)ethanamine HCl C₈H₁₀BrClN 240.53 2-Br, ethanamine Not specified
7-Bromo-2,3-dihydro-1H-inden-1-amine C₉H₁₀BrN 212.09 Fused indene ring, 7-Br Not specified

Biological Activity

(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride is a chiral amine compound with the molecular formula C₈H₁₀BrFN·HCl and a molecular weight of 254.53 g/mol. Its structure features a butan-1-amine backbone substituted with a 2-bromo-6-fluorophenyl group, which enhances its potential biological activity. This compound has garnered attention for its potential pharmacological properties, particularly in the context of neurotransmitter systems and other biological targets.

The compound's synthesis involves several key steps that emphasize the importance of stereochemistry. Different enantiomers can exhibit distinct biological activities, making the (S)-isomer particularly significant for research and therapeutic applications. The presence of bromine and fluorine atoms on the aromatic ring contributes to its reactivity and biological potential, allowing it to serve as a building block in various chemical processes .

Pharmacological Potential

Research indicates that (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride may interact with multiple biological targets, including neurotransmitter receptors. Preliminary studies suggest that compounds with similar structures have shown promise in modulating neurotransmitter systems, which could have implications for treating neurological disorders .

Table 1: Comparison of Biological Activity with Similar Compounds

Compound NameStructure FeaturesUnique Properties
(R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine HClEnantiomer of (S)-isomerPotential differences in biological activity
(S)-1-(2-Bromo-6-fluorophenyl)propan-1-amineShorter carbon chainMay exhibit different receptor interactions
2-Bromo-6-fluorophenolLacks amine functionalityPrimarily used as a precursor in organic synthesis

The unique chiral configuration and functional groups of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride influence its biological activity compared to structurally similar compounds .

The exact mechanism of action for (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride is still under investigation. However, it is hypothesized that it may interact with specific neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. Such interactions could modulate signaling pathways related to mood, cognition, and behavior .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

  • Neurotransmitter Interaction Studies : Initial assays indicate that the compound may bind to serotonin and dopamine receptors, which are critical in mood regulation and neurological function. Further research is needed to quantify these interactions and assess their therapeutic implications.
  • In Vitro Assays : Binding affinity tests have been conducted to evaluate the inhibitory potency against target proteins relevant to neurotransmitter signaling pathways. These assays provide insights into the pharmacological profile of the compound.
  • Cytotoxicity Assays : The compound's potential anticancer properties are being evaluated through cytotoxicity assays against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, although further studies are required to establish dose-response relationships .

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